Ethyl 4-[({1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-({2-[1-BENZYL-3-(4-CHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a benzyl group, a chlorophenethyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[1-BENZYL-3-(4-CHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the imidazolidinyl ring and the subsequent attachment of the benzyl and chlorophenethyl groups. Common synthetic routes may involve:
Formation of the Imidazolidinyl Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Attachment of Benzyl and Chlorophenethyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using reagents such as benzyl chloride and 4-chlorophenethyl bromide.
Final Coupling: The final step involves coupling the imidazolidinyl intermediate with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[1-BENZYL-3-(4-CHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Benzyl chloride, 4-chlorophenethyl bromide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique chemical structure could be useful in the design of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-BENZYL-3-(4-CHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({2-[1-BENZYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE
- ETHYL 4-({2-[1-BENZYL-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE
Uniqueness
ETHYL 4-({2-[1-BENZYL-3-(4-CHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to the presence of the chlorophenethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C29H28ClN3O4S |
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Molecular Weight |
550.1 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28ClN3O4S/c1-2-37-28(36)22-10-14-24(15-11-22)31-26(34)18-25-27(35)33(19-21-6-4-3-5-7-21)29(38)32(25)17-16-20-8-12-23(30)13-9-20/h3-15,25H,2,16-19H2,1H3,(H,31,34) |
InChI Key |
APYMXHDLOIFKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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